N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide
Description
Properties
IUPAC Name |
N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O3S2/c1-15-4-2-3-13-26(15)31(28,29)19-11-7-17(8-12-19)21(27)25-22-24-20(14-30-22)16-5-9-18(23)10-6-16/h5-12,14-15H,2-4,13H2,1H3,(H,24,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBLBZYWRCSRXRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the thiazole ring, which is then functionalized with a chlorophenyl group. This intermediate is subsequently reacted with a sulfonyl chloride derivative to introduce the sulfonyl group. The final step involves the coupling of the sulfonyl-substituted intermediate with a benzamide derivative under appropriate reaction conditions, such as the use of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis is crucial for its application in various industries.
Chemical Reactions Analysis
Types of Reactions
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro or carbonyl groups, leading to the formation of amines or alcohols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Scientific Research Applications
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It is used in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Functional Group Variations
The compound’s structural analogs can be categorized based on core heterocycles, substituents, and functional groups. Key comparisons include:
Table 1: Structural Comparison of Sulfonamide-Containing Compounds
Key Observations :
- Heterocyclic Core : The target’s benzamide-thiazole core differs from triazole () or benzothiazole () systems, which may alter electronic properties and binding affinities.
- Sulfonamide Substituents : The 2-methylpiperidinyl-sulfonyl group in the target contrasts with diethylsulfamoyl () or unsubstituted sulfonyl groups (), affecting steric bulk and hydrogen-bonding capacity.
- Halogenation: The 4-chlorophenyl group in the target parallels halogenated analogs in (X = Cl/Br), which are known to enhance lipophilicity and metabolic stability .
Spectral Data and Physicochemical Properties
Spectral data from analogs provide insights into the target’s expected properties:
Table 2: Comparative Spectral Features
Expected Properties of the Target Compound :
Computational Analysis (Multiwfn)
Wavefunction analysis using Multiwfn () could elucidate electronic properties:
- Electrostatic Potential (ESP): The sulfonamide group in the target may exhibit a more negative ESP than diethylsulfamoyl analogs (), enhancing interactions with cationic residues in biological targets.
- Bond Order Analysis : The C-S bond in the thiazole ring is expected to show higher bond order compared to triazole derivatives (), influencing aromatic stability .
Biological Activity
N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies to provide a comprehensive understanding of its effects and mechanisms.
Chemical Structure and Properties
The compound is characterized by the following structural features:
- Thiazole ring : Contributes to its biological activity.
- Chlorophenyl group : Enhances lipophilicity, potentially increasing bioavailability.
- Piperidine moiety : Known for various pharmacological effects.
Molecular Formula
The molecular formula of the compound is .
Pharmacological Effects
Research indicates that this compound exhibits a variety of biological activities:
- Antibacterial Activity :
-
Enzyme Inhibition :
- Acetylcholinesterase (AChE) : The compound acts as an inhibitor of AChE, which is crucial in the treatment of Alzheimer's disease. Inhibitory activity was assessed using standard protocols, with IC50 values indicating effective inhibition comparable to known inhibitors .
- Urease Inhibition : The compound also demonstrated strong urease inhibitory activity, making it a candidate for further development in treating conditions associated with urease-producing bacteria .
- Binding Affinity :
Case Studies and Research Findings
Several studies have focused on the synthesis and evaluation of compounds related to this compound:
Table 1: Summary of Biological Activities
Notable Research Findings
In one study, derivatives containing thiazole and piperidine moieties were synthesized and screened for their biological activities. The results indicated that those with sulfonamide functionalities exhibited enhanced antibacterial and enzyme inhibitory properties compared to other derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
